molecular formula C28H32N4O6 B11646117 (4-{3-[2-(3,4-Dimethoxy-phenyl)-ethylamino]-4-nitro-phenyl}-piperazin-1-yl)-(4-methoxy-phenyl)-methanone

(4-{3-[2-(3,4-Dimethoxy-phenyl)-ethylamino]-4-nitro-phenyl}-piperazin-1-yl)-(4-methoxy-phenyl)-methanone

Cat. No.: B11646117
M. Wt: 520.6 g/mol
InChI Key: WTDAXWUPWALGAO-UHFFFAOYSA-N
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Description

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, nitro, and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Methoxylation: Addition of methoxy groups to the phenyl ring.

    Piperazine Formation: Synthesis of the piperazine ring.

    Coupling Reactions: Combining the intermediate compounds to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares the methoxyphenyl and ethyl groups but lacks the piperazine and nitro functionalities.

    4-Methoxyphenethylamine: Contains the methoxyphenyl and ethyl groups but is a simpler structure without the piperazine and nitro groups.

Uniqueness

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions and applications that simpler compounds may not achieve.

Properties

Molecular Formula

C28H32N4O6

Molecular Weight

520.6 g/mol

IUPAC Name

[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C28H32N4O6/c1-36-23-8-5-21(6-9-23)28(33)31-16-14-30(15-17-31)22-7-10-25(32(34)35)24(19-22)29-13-12-20-4-11-26(37-2)27(18-20)38-3/h4-11,18-19,29H,12-17H2,1-3H3

InChI Key

WTDAXWUPWALGAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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